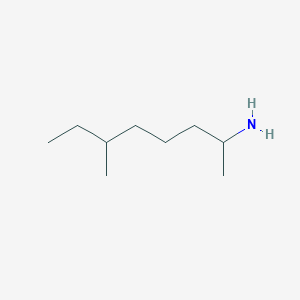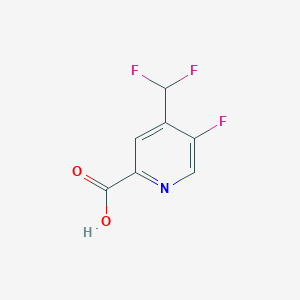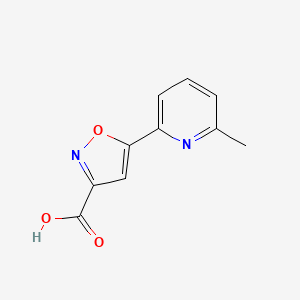
6-Methyloctan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyloctan-2-amine is an organic compound with the molecular formula C9H21N It is a secondary aliphatic amine, characterized by a methyl group attached to the second carbon of an octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctan-2-amine typically involves the alkylation of an appropriate amine precursor. One common method is the reductive amination of 6-methyloctan-2-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out under mild conditions, with the temperature maintained around 25-30°C and the pH adjusted to neutral.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of 6-methyloctan-2-one in the presence of ammonia over a nickel catalyst is another method employed in large-scale production. This process is typically conducted at elevated temperatures (around 100-150°C) and pressures (10-20 atm) to achieve optimal conversion rates.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyloctan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield primary amines or alcohols, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides (R-X) or alcohols (R-OH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oximes, nitriles.
Reduction: Primary amines, alcohols.
Substitution: Alkylated amines, ethers.
Applications De Recherche Scientifique
6-Methyloctan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the study of metabolic pathways and enzyme interactions due to its structural similarity to naturally occurring amines.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs targeting neurological and cardiovascular conditions is ongoing.
Industry: It is utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 6-Methyloctan-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways. Its amine group allows it to form hydrogen bonds and ionic interactions with active sites, influencing the overall biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylbutan-2-amine: A secondary aliphatic amine with a similar structure but a shorter carbon chain.
2,6-Dimethylaniline: An aromatic amine with two methyl groups attached to the benzene ring.
Uniqueness
6-Methyloctan-2-amine is unique due to its specific carbon chain length and branching, which confer distinct physical and chemical properties. Its structure allows for unique interactions in biological systems and specific reactivity in chemical synthesis, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C9H21N |
|---|---|
Poids moléculaire |
143.27 g/mol |
Nom IUPAC |
6-methyloctan-2-amine |
InChI |
InChI=1S/C9H21N/c1-4-8(2)6-5-7-9(3)10/h8-9H,4-7,10H2,1-3H3 |
Clé InChI |
CVCJEAFOKGNKCC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-2,3,4,5,6-pentafluoro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B13581531.png)


![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)

![5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride](/img/structure/B13581564.png)
![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)
![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)
![2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13581589.png)




